molecular formula C8H10N2OS2 B15213510 Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Cat. No.: B15213510
M. Wt: 214.3 g/mol
InChI Key: KVMRADISELZAMK-RMKNXTFCSA-N
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Description

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a hydrazinecarbodithioate derivative characterized by a furan-2-yl substituent and a methyl dithiocarbazate backbone. Its synthesis typically involves the condensation of methyl hydrazinecarbodithioate with 2-acetylfuran under mild conditions, such as in ethanol or 2-propanol at room temperature, yielding stable crystalline products . The compound’s structure includes a planar hydrazinecarbodithioate moiety and a conjugated furan ring, which may enhance its reactivity and biological activity.

Properties

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

IUPAC Name

methyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate

InChI

InChI=1S/C8H10N2OS2/c1-6(7-4-3-5-11-7)9-10-8(12)13-2/h3-5H,1-2H3,(H,10,12)/b9-6+

InChI Key

KVMRADISELZAMK-RMKNXTFCSA-N

Isomeric SMILES

C/C(=N\NC(=S)SC)/C1=CC=CO1

Canonical SMILES

CC(=NNC(=S)SC)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

This compound is a complex organic compound notable for its unique structural features, including a furan ring and a hydrazinecarbodithioate moiety. This compound belongs to a broader class of hydrazine derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The furan ring contributes to the compound's reactivity and biological profile, making it a subject of interest in various chemical and pharmacological studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This multi-step synthesis is crucial for modifying the compound's properties, enhancing its biological activities, and exploring its therapeutic potential.

Structural Features

Feature Description
Furan Ring A five-membered aromatic ring that enhances reactivity.
Hydrazinecarbodithioate Moiety Contributes to the compound's biological activity.
Overall Structure Unique combination that differentiates it from other hydrazine derivatives.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in anticancer research. Some key findings include:

  • Anticancer Properties : Studies suggest that this compound may possess anti-cancer properties, especially against pancreatic cancer cells. The mechanism of action may involve inducing apoptosis through pathways related to DNA fragmentation and gene expression modulation.
  • Antimicrobial and Anti-inflammatory Activities : Similar compounds have shown potential in exhibiting antimicrobial and anti-inflammatory effects, indicating a broad spectrum of therapeutic applications.

Comparative Analysis with Related Compounds

This compound shares structural similarities with various other compounds, each exhibiting distinct biological activities:

Compound Name Structural Features Biological Activity
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioatePyrimidine ringAntimicrobial activity
Benzyl N-[1-(furan-2-yl)ethylidene]hydrazinecarbodithioateBenzyl groupAnticancer properties
Methyl 2-(1-(thiazol-4-yl)ethylidene)hydrazinecarbodithioateThiazole ringAntifungal activity

The unique combination of the furan moiety with the hydrazinecarbodithioate group enhances its reactivity and potential biological efficacy compared to other derivatives. This structural configuration may lead to distinct mechanisms of action and therapeutic profiles not observed in other similar compounds.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of this compound on pancreatic cancer cells, researchers found that the compound induced significant apoptosis through modulation of specific gene expressions related to cell death pathways. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated a notable inhibitory effect, suggesting its application as a potential antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the hydrazinecarbodithioate moiety .

Comparison with Similar Compounds

Key Observations :

  • Triazole derivatives (MTH) : Exhibit superior corrosion inhibition (95.1% efficiency at 0.5 mM) and antimicrobial activity (against E. coli and S. aureus) due to the electron-rich triazole ring and p-tolyl group enhancing adsorption on metal surfaces and microbial membranes .
  • Pyrazole derivatives : The nitro group at the 4-position increases electrophilicity, which may improve reactivity in nucleophilic substitution reactions .
  • Furan derivative : The furan ring’s conjugated system may facilitate π-π interactions in biological targets, but its smaller size compared to triazole or coumarin analogs could limit binding affinity.
Thermal and Stability Profiles
  • MTH : Inhibition efficiency decreases with temperature (95.1% at 303 K vs. lower efficiency at higher temperatures), suggesting desorption at elevated thermal energy .
  • Coumarin derivatives : Stable under reflux conditions, indicating robustness for further functionalization .
  • Furan derivative : Likely stable at room temperature but may degrade under prolonged heating due to furan’s thermal sensitivity.

Biological Activity

Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is an organic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.

Structural Characteristics

This compound features a furan ring and a hydrazinecarbodithioate moiety. This unique structure contributes to its reactivity and biological profile, making it a subject of interest in medicinal chemistry and pharmacological studies. The molecular formula is C10H12N2S2OC_{10}H_{12}N_2S_2O, with a molecular weight of approximately 244.34 g/mol .

Research indicates that this compound exhibits anticancer properties , particularly against pancreatic cancer cells. The proposed mechanisms include:

  • Induction of Apoptosis : The compound may induce programmed cell death through pathways involving DNA fragmentation and modulation of gene expression .
  • Interaction with Cellular Pathways : Preliminary studies suggest that it interacts with specific enzymes or receptors involved in cancer progression, potentially regulating apoptosis and cell proliferation .

Biological Activity Overview

Activity Description
Anticancer Exhibits significant activity against pancreatic cancer cells.
Antimicrobial Displays potential antimicrobial properties against various pathogens.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the effectiveness of this compound in inducing apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Comparative Studies : Similar compounds have been studied for their biological activities, providing a context for understanding the efficacy of this compound:
    Compound Name Structural Features Biological Activity
    Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioatePyrimidine ringAntimicrobial activity
    Benzyl N-[1-(furan-2-yl)ethylidene]hydrazinecarbodithioateBenzyl groupAnticancer properties
    Methyl 2-(1-(thiazol-4-yl)ethylidene)hydrazinecarbodithioateThiazole ringAntifungal activity

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity . The synthetic routes are crucial for developing derivatives with improved efficacy.

Q & A

Q. What are the established synthetic routes for Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate?

The compound is synthesized via condensation of methyl hydrazinecarbodithioate (prepared from hydrazine hydrate, CS₂, KOH, and methyl iodide at <10°C) with furan-2-yl ketones/aldehydes in methanol. Reaction optimization includes stoichiometric control (1:1 molar ratio) and reflux in ethanol or 2-propanol for 2–4 hours. Characterization involves ¹H-NMR (δ 2.5–3.5 ppm for methyl groups; furan protons at δ 6.3–7.5 ppm) and FAB-MS for molecular ion confirmation .

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H-NMR : Identification of hydrazinecarbodithioate methyl groups (singlet ~δ 2.4 ppm) and furan ring protons (multiplet δ 6.3–7.5 ppm).
  • FAB-MS : Molecular ion peaks (e.g., m/z 283 for C₉H₁₁N₃O₂S₂) to confirm purity.
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages to validate stoichiometry .

Q. What biological activities have been reported for this compound?

The compound exhibits moderate antimicrobial activity (e.g., against E. coli and S. aureus) and cytotoxicity (IC₅₀ ~20–50 µM in MCF-7 cells). Activity is enhanced upon metal complexation (e.g., Cd(II) complexes show strong antibacterial effects). Screening involves agar diffusion (MIC assays) and MTT-based cytotoxicity protocols .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of the compound?

Yield optimization (70–85%) requires:

  • Solvent polarity : Methanol or ethanol for better solubility of intermediates.
  • Catalysts : Acidic conditions (HCl) accelerate Schiff base formation.
  • Temperature control : Reflux (70–80°C) for 2–4 hours balances reaction rate and side-product suppression. Impurities (e.g., unreacted aldehydes) are removed via recrystallization in acetonitrile .

Q. What role does metal coordination play in modulating bioactivity?

Coordination with transition metals (Ni(II), Cd(II), Zn(II)) enhances bioactivity by stabilizing the ligand’s thiolate form, improving membrane permeability. For example, [Cd(NS)₂] complexes show 4-fold higher antibacterial activity (MIC 6.25 µg/mL) compared to the free ligand. Octahedral geometry (confirmed by XRD) facilitates DNA intercalation or enzyme inhibition .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key SAR findings:

  • Furan substitution : Electron-withdrawing groups (e.g., nitro) at the furan 5-position increase cytotoxicity (IC₅₀ ↓15–20%).
  • Hydrazine modification : 1-Oxide derivatives (e.g., pyridine 1-oxide analogues) reduce antimalarial activity by 50%, highlighting the importance of the azomethine moiety .

Q. What challenges arise in controlling stereochemistry during synthesis?

The Z/E isomerism of the hydrazone bond requires:

  • Reaction monitoring : Use of TLC (silica gel, ethyl acetate/hexane) to track intermediate thiohydrazonates.
  • Reduction protocols : NaBH₄ selectively reduces azomethine bonds to stabilize desired configurations .

Q. How are cytotoxicity assays tailored for evaluating derivatives?

The MTT assay is optimized by:

  • Cell line selection : Cancer lines (e.g., HeLa, MCF-7) with 24–48 hr incubation.
  • Dose gradients : 1–100 µM range to establish IC₅₀ values.
  • Controls : Cisplatin (positive) and DMSO (solvent control) to validate results .

Q. What analytical techniques confirm metal complex structures?

  • X-ray crystallography : Resolves octahedral geometry (e.g., Ni(II) complexes with N,S-donor ligands).
  • UV-Vis spectroscopy : d-d transitions (λ 450–600 nm) confirm metal-ligand charge transfer.
  • Magnetic susceptibility : Paramagnetic Ni(II) (µeff ~3.2 BM) vs. diamagnetic Zn(II) .

Q. How do competing reaction pathways affect product distribution?

Side reactions (e.g., thiadiazole formation) are mitigated by:

  • Intermolecular cyclization control : Limiting reaction time to 2 hours.
  • pH adjustment : Neutral conditions favor hydrazone formation over cyclization .

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